molecular formula C7H13FS B12966148 (4-Fluorocyclohexyl)methanethiol

(4-Fluorocyclohexyl)methanethiol

Cat. No.: B12966148
M. Wt: 148.24 g/mol
InChI Key: VFWCVCYAXABBEQ-UHFFFAOYSA-N
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Description

(4-Fluorocyclohexyl)methanethiol is an organosulfur compound characterized by a cyclohexane ring substituted with a fluorine atom at the 4-position and a methanethiol (-CH₂SH) group. This structure combines the conformational flexibility of the cyclohexyl ring with the nucleophilic reactivity of the thiol group.

Properties

Molecular Formula

C7H13FS

Molecular Weight

148.24 g/mol

IUPAC Name

(4-fluorocyclohexyl)methanethiol

InChI

InChI=1S/C7H13FS/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5H2

InChI Key

VFWCVCYAXABBEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CS)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorocyclohexyl)methanethiol typically involves the introduction of a thiol group to a fluorocyclohexyl precursor. One common method is the thiolation of (4-Fluorocyclohexyl)methanol using hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale thiolation processes using optimized catalysts and reaction conditions. The sol-gel precipitation method is often employed to prepare catalysts with larger surface areas and better dispersion of active species, leading to higher reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorocyclohexyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers

Scientific Research Applications

(4-Fluorocyclohexyl)methanethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorocyclohexyl)methanethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Substituents/Features Molecular Formula Key Properties/Applications Reference
(4-Fluorophenyl)methanethiol Fluorine on aromatic ring, thiol group C₇H₇FS High antimicrobial activity
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol Fluorine + trifluoromethyl on aromatic ring C₈H₆F₄S Enhanced lipophilicity, medicinal R&D
(4-Bromo-3-fluorophenyl)methanethiol Bromine + fluorine on aromatic ring C₇H₅BrF₂S Halogen-dependent reactivity
(2-Fluoro-4-methoxyphenyl)methanethiol Fluorine + methoxy on aromatic ring C₈H₉FOS Tunable electronic effects
Cyclohexanethiol Unsubstituted cyclohexyl + thiol C₆H₁₂S Baseline reactivity for comparisons N/A
  • Fluorine Position: Fluorine at the 4-position on a cyclohexane ring (vs.
  • Cyclohexyl vs. Aromatic Rings: The cyclohexyl ring’s flexibility may enhance binding to non-planar biological targets (e.g., enzymes) compared to rigid aromatic analogues .
  • Thiol Reactivity : The thiol group’s nucleophilicity is influenced by the electron-withdrawing fluorine, likely making it less reactive than cyclohexanethiol but more reactive than methoxy-substituted thiols .

Physical and Chemical Properties

  • Boiling Point/Solubility : Expected to have a higher boiling point than aromatic thiols (due to cyclohexane’s larger surface area) but lower water solubility .
  • Stereochemical Effects : The trans/cis configuration of the fluorine and thiol groups on the cyclohexane ring could lead to divergent reactivity, akin to stereoisomerism observed in 4-tert-butylcyclohexyl derivatives .

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